molecular formula C15H18N4O5 B466923 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide CAS No. 89270-68-8

3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B466923
CAS RN: 89270-68-8
M. Wt: 334.33g/mol
InChI Key: REAILILVQCVQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that can produce biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide can reduce inflammation and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide has been found to have neuroprotective effects and may have potential applications in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its wide range of biological activities. This compound can be used in various assays to study the effects of inflammation, cancer, and neurological disorders. Another advantage of 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide is its relatively low toxicity, which makes it a safer alternative to other compounds that may have similar biological activities.
However, there are also some limitations to using 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide in lab experiments. One limitation is the lack of information on its pharmacokinetics and pharmacodynamics. This makes it difficult to determine the appropriate dosage and administration route for 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide. Another limitation is the lack of information on its potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of neurological disorders such as Parkinson's disease. Another direction is to study its potential applications in the treatment of other diseases such as cancer and inflammation. Finally, research could be conducted to determine the appropriate dosage and administration route for 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide and to investigate its potential side effects.

Synthesis Methods

The synthesis of 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide as a white crystalline powder. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. 3-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-5-carbohydrazide has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

5-methyl-N'-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-8-5-10(17-16-8)15(21)19-18-14(20)9-6-11(22-2)13(24-4)12(7-9)23-3/h5-7H,1-4H3,(H,16,17)(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAILILVQCVQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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